(1E)-N,N'-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
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Overview
Description
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is a chemical compound that belongs to the class of ethanimidamides. These compounds are characterized by the presence of an ethanimidamide group, which is a functional group containing a carbon-nitrogen double bond (C=N) and an amide group (N-C=O). The compound is further modified with propan-2-yl and trimethylsilyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide typically involves the reaction of ethanimidamide precursors with propan-2-yl and trimethylsilyl reagents. Common synthetic routes may include:
Amidation Reaction: Reacting ethanimidamide with isopropylamine and trimethylsilyl chloride under controlled conditions.
Catalytic Methods: Using catalysts such as palladium or platinum to facilitate the addition of propan-2-yl and trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide involves its interaction with molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(propan-2-yl)ethanimidamide: Lacks the trimethylsilyl group.
N-(trimethylsilyl)ethanimidamide: Lacks the propan-2-yl groups.
Uniqueness
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is unique due to the presence of both propan-2-yl and trimethylsilyl groups, which can influence its chemical reactivity and properties compared to similar compounds.
Properties
CAS No. |
587832-78-8 |
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Molecular Formula |
C11H26N2Si |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C11H26N2Si/c1-9(2)12-11(5)13(10(3)4)14(6,7)8/h9-10H,1-8H3 |
InChI Key |
VFSJHULYZJOKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)N(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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